8-Hydroxymoxifloxacin
Vue d'ensemble
Description
8-Hydroxymoxifloxacin is a derivative of moxifloxacin .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been discussed in several papers . These papers provide a detailed overview of the synthetic strategies used to produce these compounds.Molecular Structure Analysis
The molecular formula of this compound is C20H22FN3O4 . It has a molecular weight of 387.4048 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 387.405 and a molecular formula of C20H22FN3O4 .Applications De Recherche Scientifique
Antibacterial Activity
8-Hydroxymoxifloxacin, a derivative of moxifloxacin, exhibits potent antibacterial activity. Moxifloxacin itself is a broad-spectrum antibiotic targeting DNA gyrase and topoisomerase IV, crucial in bacterial DNA replication and repair. This activity is particularly effective against gram-positive pathogens, including Streptococcus pneumoniae, as well as retaining efficacy against gram-negative bacteria (Miller, 2008), (Ball, 2000).
Treatment of Mycobacterial Infections
Research has shown moxifloxacin's effectiveness against various mycobacteria strains, such as Mycobacterium tuberculosis and Mycobacterium avium-intracellulare, suggesting its potential as an antimycobacterial agent (Gillespie & Billington, 1999).
Pharmacokinetics and Efficacy
Studies have evaluated the pharmacokinetics of moxifloxacin, including its absorption, distribution, metabolism, and excretion. These characteristics contribute to its efficacy in treating various bacterial infections, including respiratory infections and meningitis (Sullivan et al., 2001), (Østergaard et al., 1998).
Antibacterial Mechanism
The mechanism of action of moxifloxacin includes targeting the GyrA subunit of DNA gyrase, a feature that enhances its activity against bacteria with DNA topoisomerase IV mutations. This makes it an effective agent against certain fluoroquinolone-resistant bacterial strains (Pestova et al., 2000).
Treatment of Meningitis
Moxifloxacin has been evaluated for its efficacy in treating meningitis caused by penicillin-resistant pneumococci. Its ability to penetrate the cerebrospinal fluid and its bactericidal effect in this context have been particularly noted (Østergaard et al., 1998).
Phototoxicity and Safety Profile
The phototoxicity of moxifloxacin, an important consideration for fluoroquinolones, has been studied. Moxifloxacin’s 8-methoxy group is believed to confer reduced phototoxicity, enhancing its safety profile (Ferguson, 2000).
Mécanisme D'action
Target of Action
8-Hydroxymoxifloxacin, a derivative of moxifloxacin, primarily targets two essential bacterial enzymes: topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
The mode of action of this compound involves the inhibition of its primary targets, topoisomerase II and IV . By binding to these enzymes, this compound prevents the untwisting of bacterial DNA, which is a necessary step for DNA replication . This inhibition ultimately leads to the cessation of bacterial cell replication .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA replication and transcription. By inhibiting topoisomerase II and IV, this compound disrupts these pathways, leading to the inability of the bacteria to replicate and transcribe DNA . The downstream effects include the cessation of bacterial growth and proliferation.
Pharmacokinetics
The pharmacokinetics of this compound, similar to moxifloxacin, involve absorption, distribution, metabolism, and excretion (ADME). It is distributed widely in the body, with tissue concentrations often exceeding plasma concentrations . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . It is excreted in the urine and feces as both unchanged drug and conjugates .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth and proliferation. By preventing the untwisting of bacterial DNA, this compound inhibits DNA replication and transcription, leading to the cessation of bacterial cell replication .
Safety and Hazards
Propriétés
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASTQSQRDRSEH-ZUZCIYMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222526 | |
Record name | 8-Hydroxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
721970-36-1 | |
Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721970-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9S4OJ0188 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.